1-Iodo-1,2-bis(perfluoro-n-butyl)ethane

Description

Significance of Fluorine in Organic Chemistry and Materials Science

Fluorine is the most electronegative element, a property that profoundly influences the molecules in which it is incorporated. fiveable.me When bonded to carbon, it forms the strongest single bond in organic chemistry, lending exceptional thermal and chemical stability to fluorinated compounds. fiveable.menumberanalytics.com This high stability is a cornerstone of their utility. The introduction of fluorine can modify a molecule's acidity, basicity, and conformational preferences, while the low polarizability of the C-F bond reduces intermolecular interactions. wiley.com

These unique characteristics have led to the widespread application of fluorinated compounds across numerous industries. numberanalytics.com In materials science, fluoropolymers like Polytetrafluoroethylene (Teflon) are renowned for their non-stick properties, chemical inertness, and thermal resistance. wiley.com Fluorinated compounds are also critical in the development of advanced materials such as liquid crystals, surfactants, and corrosion-resistant coatings. acs.org In the pharmaceutical and agrochemical sectors, the inclusion of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of active ingredients. wiley.comthieme-connect.de It is estimated that approximately 20-25% of all modern pharmaceuticals contain at least one fluorine atom. acs.org

Overview of Perfluoroalkyl Iodides as Key Synthetic Intermediates

Perfluoroalkyl iodides (RFIs) are a versatile class of reagents that serve as fundamental building blocks in organofluorine chemistry. researchgate.net Their importance stems from the relative weakness of the carbon-iodine (C-I) bond, which can be readily cleaved to generate highly reactive perfluoroalkyl radicals. nih.govacs.org This reactivity makes them indispensable for introducing perfluoroalkyl chains into a wide array of organic molecules.

The free-radical addition of perfluoroalkyl iodides to unsaturated bonds, such as those in alkenes and alkynes, is a powerful and efficient synthetic method known as iodoperfluoroalkylation. researchgate.net This process allows for the creation of more complex fluorinated structures. thieme-connect.deresearchgate.net Beyond radical additions, RFIs are employed in palladium-mediated cross-coupling reactions and other transition-metal-catalyzed transformations. nih.gov The resulting products find use as surfactants, components of fire-extinguishing foams, and agents for creating hydrophobic and oleophobic surfaces on textiles and paper. google.com The ability to generate perfluoroalkyl radicals from these iodides has been harnessed in various synthetic protocols, including amidation and perfluoroalkylation reactions. nih.gov

Structural Context and Importance of 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane within Fluorinated Ethanes

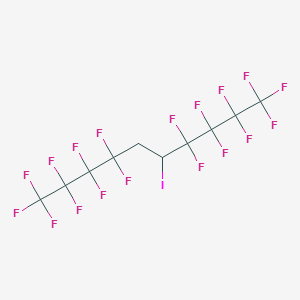

This compound is a polyfluorinated ethane (B1197151) derivative. Polyfluorinated ethanes are recognized as valuable and versatile C2-building blocks in organic synthesis. acs.org The structure of this compound consists of a central two-carbon ethane backbone. One carbon atom is bonded to an iodine atom and a perfluoro-n-butyl (-C4F9) group, while the second carbon is bonded to another perfluoro-n-butyl group.

The synthesis of such compounds often involves the addition of halogens or interhalogens across the double bond of a corresponding alkene. acs.org In this case, the logical precursor would be 1,2-bis(perfluoro-n-butyl)ethene, a compound noted for its high thermal stability and chemical inertness. ontosight.ai The addition of an iodine-containing reagent across the ethene double bond would yield the target ethane structure.

The importance of this compound lies in its potential as a specialized synthetic intermediate. It combines the characteristic reactivity of a perfluoroalkyl iodide with a more substantial and complex molecular framework. The presence of the C-I bond allows it to act as a precursor for a large, secondary perfluoroalkyl radical (•CH(C4F9)CH2C4F9), enabling the introduction of this specific C10 fluorinated moiety into other molecules.

Scope and Academic Relevance of Research on the Chemical Compound

While specific academic publications focusing exclusively on this compound are not widely documented, its relevance is firmly established through its classification as a complex perfluoroalkyl iodide and a polyfluorinated ethane. The academic interest in this compound and others like it is driven by the continuous demand for novel fluorinated building blocks for creating advanced materials and complex bioactive molecules. acs.orgnih.gov

Research involving this compound would likely focus on its application in synthetic chemistry, exploring its reactivity in radical reactions, photoredox catalysis, and transition-metal-mediated couplings. nih.govacs.org The unique steric and electronic properties conferred by its two bulky perfluorobutyl groups could lead to novel reactivity and the synthesis of molecules with distinctive properties. Therefore, this compound represents a target for methodological development in organofluorine chemistry and a potential key intermediate for accessing new generations of highly fluorinated functional materials.

Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H3F18I |

| Molecular Weight | 592.01 g/mol |

| CAS Number | 53638-10-1 |

| InChI Key | ZDRHSXVFEQIXGS-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Data sourced from references uni.luchemicalbook.com.

Table 2: Chemical Compound Names Mentioned

| Compound Name |

|---|

| 1,2-bis(perfluoro-n-butyl)ethene |

| This compound |

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-5-iododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F18I/c11-3(12,5(15,16)7(19,20)9(23,24)25)1-2(29)4(13,14)6(17,18)8(21,22)10(26,27)28/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRHSXVFEQIXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F18I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379418 | |

| Record name | 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53638-10-1 | |

| Record name | 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 1 Iodo 1,2 Bis Perfluoro N Butyl Ethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For fluorinated compounds, ¹⁹F NMR provides invaluable information, complemented by ¹H and ¹³C NMR.

¹⁹F NMR is particularly powerful for analyzing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a large range which minimizes signal overlap. nih.gov

For 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane, with the structure F₃C(CF₂)₃-CH₂-CHI-(CF₂)₃CF₃, distinct signals would be expected for each chemically non-equivalent fluorine environment. The perfluoro-n-butyl groups would exhibit characteristic chemical shifts. The CF₃ group furthest from the ethane (B1197151) backbone would likely appear at the most upfield position (around -81 ppm), serving as a reference. The internal CF₂ groups would show distinct signals, with their chemical shifts influenced by their proximity to the ethane backbone and the iodine atom. The CF₂ group adjacent to the CHI moiety and the one adjacent to the CH₂ group would experience different electronic effects, leading to separate resonances.

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm, relative to CFCl₃) | Multiplicity |

| CF₃ (terminal) | ~ -81 | Triplet |

| CF₂ (internal) | ~ -120 to -126 | Multiplet |

| CF₂ (adjacent to CH₂) | ~ -115 to -120 | Multiplet |

| CF₂ (adjacent to CHI) | ~ -110 to -115 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

While ¹⁹F NMR is crucial, ¹H and ¹³C NMR provide essential information about the hydrocarbon portion of the molecule.

In the ¹H NMR spectrum, the protons on the ethane backbone would give rise to distinct signals. The proton on the carbon bearing the iodine atom (CHI) would be expected to appear at a downfield chemical shift due to the deshielding effect of the electronegative iodine. The two protons of the adjacent methylene (B1212753) group (CH₂) would also exhibit a characteristic chemical shift, likely further upfield compared to the CHI proton. Spin-spin coupling between the protons on adjacent carbons would lead to splitting of these signals, providing connectivity information.

The ¹³C NMR spectrum would reveal the carbon skeleton. Due to the strong electronegativity of the fluorine atoms, the carbons of the perfluorobutyl chains would be significantly deshielded and appear at downfield chemical shifts. The carbons of the ethane backbone would also have distinct chemical shifts, with the carbon bonded to iodine (CHI) being more deshielded than the methylene carbon (CH₂).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (CHI) | ~ 4.0 - 5.0 | Multiplet |

| ¹H (CH₂) | ~ 2.5 - 3.5 | Multiplet |

| ¹³C (CHI) | ~ 5 - 15 | Multiplet |

| ¹³C (CH₂) | ~ 25 - 35 | Multiplet |

| ¹³C (CF₂) | ~ 105 - 120 | Multiplet |

| ¹³C (CF₃) | ~ 115 - 125 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Structure and Purity Assessment

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation and purity assessment. For this compound (C₁₀H₃F₁₈I), the monoisotopic mass is 591.8992 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 591.9. Due to the presence of a single iodine atom, there would not be a characteristic M+2 peak as seen with chlorine or bromine. docbrown.info Fragmentation would likely involve the loss of the iodine atom, leading to a significant peak at m/z 465 ([C₁₀H₃F₁₈]⁺). Further fragmentation of the perfluorobutyl chains would also be expected.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 591.9 | [C₁₀H₃F₁₈I]⁺ (Molecular Ion) |

| 465.0 | [C₁₀H₃F₁₈]⁺ |

| 281.0 | [C₅H₂F₉]⁺ |

| 219.0 | [C₄F₉]⁺ |

| 127.0 | [I]⁺ |

Note: The relative abundances of these fragments would depend on the ionization energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the C-F bonds.

The C-H stretching vibrations of the ethane backbone would appear in the region of 2850-3000 cm⁻¹. The C-F stretching vibrations are typically very strong and would be observed in the 1100-1300 cm⁻¹ region. The C-I stretching vibration would be found at lower wavenumbers, typically in the range of 500-600 cm⁻¹. docbrown.info

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch | 2850 - 3000 | Medium |

| C-F stretch | 1100 - 1300 | Strong |

| C-H bend | 1350 - 1480 | Medium |

| C-I stretch | 500 - 600 | Medium |

X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) in Fluorinated Systems

XPS and NEXAFS are powerful surface-sensitive techniques for probing the elemental composition and chemical states of atoms in a sample. researchgate.net For this compound, XPS would provide quantitative elemental analysis and information on the chemical bonding environments. High-resolution scans of the C 1s, F 1s, and I 3d regions would be of particular interest. The C 1s spectrum would show multiple peaks corresponding to the different carbon environments (CF₃, CF₂, CH₂, CHI).

NEXAFS spectroscopy, particularly at the fluorine K-edge, can provide detailed information about the unoccupied molecular orbitals and the orientation of molecules on a surface. stanford.edunih.gov The spectral features are sensitive to the local bonding environment of the fluorine atoms. rsc.org

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for the separation and purification of this compound and for assessing its purity. Gas chromatography (GC) would be a suitable technique, likely employing a column with a nonpolar stationary phase. The high volatility of many fluorinated compounds makes them amenable to GC analysis. The purity of the compound can be determined from the relative area of the main peak in the chromatogram.

High-performance liquid chromatography (HPLC), particularly with a reverse-phase column, could also be utilized for the analysis and purification of this compound. A suitable solvent system, likely involving acetonitrile (B52724) or methanol (B129727) and water, would be required.

Advanced Microscopic Techniques for Localized Structural Analysis

Perfluorinated compounds, in general, are known for their unique properties, including high density and thermal stability, which stem from the strong carbon-fluorine bond. formaspace.comnih.gov The introduction of an iodine atom and two perfluoro-n-butyl chains to an ethane backbone creates a molecule with potential for complex intermolecular interactions and self-assembly, which could be elucidated by advanced microscopy.

Techniques such as Atomic Force Microscopy (AFM), Confocal Fluorescence Microscopy (CFM), and Brewster Angle Microscopy (BAM) have been successfully employed to characterize thin films and monolayers of other perfluorinated surfactants and polymers. researchgate.net These methods provide complementary information on surface topology, domain formation, and molecular orientation at interfaces. For instance, AFM can provide nanoscale topographical images, revealing details about the packing and arrangement of molecules on a surface.

Furthermore, advanced mass spectrometry techniques, like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS), have proven powerful in the broader characterization of the vast family of per- and polyfluoroalkyl substances (PFAS), enabling precise mass measurements to determine elemental compositions. chemeurope.com While not a direct imaging technique, such analytical methods are crucial for identifying and cataloging complex fluorinated compounds. chemeurope.com

Despite the utility of these advanced techniques for related fluorinated substances, their specific application to probe the localized structure of this compound has not been documented. Research in this area would be beneficial to understand how the interplay of the bulky perfluorobutyl chains and the reactive iodine atom influences the material's solid-state structure and surface behavior. Such studies could reveal details about crystal packing, phase segregation in blends, or the structure of self-assembled monolayers, which are critical for its potential applications.

Given the absence of direct research, the following table is a hypothetical representation of the kind of data that could be generated if such studies were to be conducted, based on the capabilities of modern microscopic techniques.

Table 1: Hypothetical Localized Structural Analysis of this compound Thin Films

| Microscopic Technique | Potential Research Focus | Hypothetical Findings |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography of a vapor-deposited thin film. | Highly ordered, crystalline domains with observable step-terrace structures. Molecular-scale resolution could reveal the packing arrangement of individual molecules, showing the orientation of the perfluorobutyl chains relative to the substrate. |

| Scanning Tunneling Microscopy (STM) | Electronic structure and molecular arrangement on a conductive substrate. | Visualization of molecular orbitals, particularly around the iodine atom, providing insight into local electronic properties. Could reveal self-assembled patterns influenced by intermolecular I···I or I···F interactions. |

| Transmission Electron Microscopy (TEM) | Internal morphology and crystal structure of nanoparticles. | If synthesized as nanoparticles, TEM could show lattice fringes corresponding to crystallographic planes. Electron diffraction patterns would provide information on the crystal system and unit cell parameters. |

| Brewster Angle Microscopy (BAM) | Monolayer behavior at the air-water interface. | Formation of a stable monolayer with distinct liquid-expanded and liquid-condensed phases upon compression. Potential for domain formation with different molecular tilts, visualized by changes in reflectivity. |

Computational and Theoretical Studies on the Chemical Compound and Perfluoroalkyl Iodide Reactivity

Quantum Chemical Calculations for Carbon-Iodine Bond Characteristics

Quantum chemical calculations are fundamental in determining the intrinsic properties of the carbon-iodine (C-I) bond in 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane. The presence of 18 highly electronegative fluorine atoms significantly influences the electronic environment of the C-I bond. This strong electron-withdrawing effect, exerted by the two perfluoro-n-butyl groups, polarizes the C-I bond, making the carbon atom more electrophilic and weakening the bond itself. This weakening facilitates its homolytic cleavage to generate a perfluoroalkyl radical.

Calculations for analogous iodoperfluoroalkanes reveal key bond metrics. While specific experimental data for this compound is scarce, theoretical values for related compounds provide a strong basis for understanding its C-I bond characteristics. For instance, the C–I bond length in perfluoroalkyl iodides is slightly elongated compared to non-fluorinated alkanes, indicating a weaker bond. nih.gov This is a direct consequence of the fluorine atoms' inductive effects.

Table 1: Representative Theoretical Data for C-I Bonds in Perfluoroalkanes

| Property | Representative Value | Significance in this compound |

|---|---|---|

| C-I Bond Length | ~2.15 - 2.20 Å | Longer than in alkyl iodides, indicating a weaker, more reactive bond. |

| C-I Bond Dissociation Energy (BDE) | ~50-55 kcal/mol | Relatively low, facilitating homolytic cleavage to form radicals under mild conditions. nih.gov |

| Vibrational Frequency (C-I Stretch) | ~500 - 600 cm⁻¹ | The frequency reflects the bond strength and is a key parameter in spectroscopic analysis. |

Density Functional Theory (DFT) for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is particularly useful for studying complex reaction mechanisms involving perfluoroalkyl iodides.

DFT calculations are employed to map the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation barriers. For reactions involving this compound, such as perfluoroalkylation, DFT can elucidate the step-by-step mechanism. nih.gov

A key reaction pathway for perfluoroalkyl iodides is the generation of a perfluoroalkyl radical. nih.govrsc.org DFT can model the homolytic cleavage of the C-I bond and calculate the energy required for this process. It can also be used to study the subsequent steps, such as the radical's attack on another substrate. By calculating the energy of reactants, transition states, and products, a complete energy profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.

Unlike typical alkyl halides, the iodine atom in perfluoroalkyl iodides possesses a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of its surface, opposite to the C-I covalent bond. nih.govrsc.org This electrophilic character allows it to act as a halogen bond (XB) donor, forming attractive non-covalent interactions with Lewis bases (XB acceptors) such as anions or heteroatoms. nih.govnih.govnih.gov

DFT is the primary theoretical tool for investigating these halogen bonds. Calculations can accurately predict:

Geometries: The preferred orientation of the perfluoroalkyl iodide and the Lewis base, which is typically linear (C-I···Acceptor angle ≈ 180°). nih.gov

Interaction Energies: The strength of the halogen bond, which is a critical factor in activating the C-I bond.

Electronic Effects: How the formation of a halogen bond affects the electronic distribution within the molecule, further weakening the C-I bond and lowering the activation energy for its cleavage. nih.govrsc.org

Mechanistic studies have shown that the interaction between a perfluoroalkyl iodide and a Lewis base (like an anion from a base) forms a halogen-bonded complex, which then facilitates the homolytic cleavage of the C-I bond under mild conditions, without the need for light or transition metal catalysts. nih.govrsc.org

Molecular Modeling and Simulation for Structure-Reactivity Relationships in Fluorinated Systems

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior, providing a bridge between molecular structure and macroscopic properties, including reactivity. unifap.br For fluorinated systems, understanding the structure-reactivity relationship is key to predicting their chemical behavior. researchgate.netoxfordsciencetrove.com

In this compound, the relationship between its structure and reactivity is dominated by:

Electronic Effects: The cumulative inductive effect of the numerous fluorine atoms is the primary driver of reactivity. This effect weakens the C-I bond and creates the σ-hole that enables potent halogen bonding.

Steric Effects: The two bulky perfluoro-n-butyl groups can influence the accessibility of the iodine atom and the radical center that forms upon C-I bond cleavage, potentially directing the selectivity of subsequent reactions.

Molecular dynamics simulations can be used to study the conformational preferences of the molecule and how it interacts with other species in solution, providing a dynamic picture of the events leading up to a reaction.

Application of Frontier Molecular Orbital Theory to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu

For perfluoroalkyl iodides like this compound, the key interaction often involves the LUMO. youtube.com

LUMO Characteristics: The LUMO is typically the antibonding sigma orbital (σ*) associated with the C-I bond.

Predicting Reactivity: The energy of this LUMO is significantly lowered by the electron-withdrawing perfluoroalkyl groups. A low-lying LUMO indicates that the molecule is a good electron acceptor. In a reaction with a nucleophile or a halogen bond acceptor, electrons from the HOMO of the attacking species will interact with and populate the C-I σ* orbital. youtube.com This influx of electron density into an antibonding orbital weakens and ultimately breaks the C-I bond, rationalizing the compound's reactivity. youtube.com

FMO theory thus provides a clear, qualitative picture of why perfluoroalkyl iodides are effective electrophiles and precursors for perfluoroalkyl radicals.

Challenges in Computational Prediction for Highly Fluorinated Compounds

Despite the power of computational methods, accurate theoretical predictions for highly fluorinated compounds like this compound present several distinct challenges:

Electron Correlation: The high density of electrons and the presence of many lone pairs on the fluorine atoms require sophisticated and computationally expensive methods to accurately account for electron correlation effects.

Weak Interactions: Modeling non-covalent forces, such as halogen bonding and van der Waals interactions, with high accuracy is non-trivial and requires specialized functionals or high-level ab initio methods.

Basis Set Selection: Choosing an appropriate basis set that can adequately describe the electronic structure of both the highly electronegative fluorine atoms and the large, polarizable iodine atom is critical for obtaining reliable results.

Complex Isomerism: The large number of atoms and rotational flexibility can lead to numerous possible conformers, complicating the analysis of the potential energy surface. azom.com

Unusual Physical Properties: Fluorination can lead to abnormal changes in physical properties, such as dipole moments and partition coefficients, which can be challenging to predict accurately with standard computational protocols. researchgate.net

These challenges mean that computational studies on such molecules require careful methodology selection and validation to ensure the reliability of the theoretical predictions.

Future Research Directions and Perspectives on the Chemical Compound

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The future of organofluorine chemistry is increasingly tied to the adoption of sustainable and environmentally benign practices. numberanalytics.comnumberanalytics.com Traditional fluorination methods often involve hazardous reagents like hydrofluoric acid and fluorine gas, which present significant environmental and health risks. numberanalytics.com Consequently, a primary research direction will be the development of green synthetic routes for 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane and its derivatives.

Key areas of focus will include:

Alternative Fluorine Sources: Research into utilizing safer and more sustainable fluorine sources is crucial. worktribe.com This could involve moving away from traditional reagents towards alternatives like fluorinated ionic liquids or electrochemical fluorination, which can reduce waste and toxicity. numberanalytics.com

Green Solvents and Reagents: The replacement of conventional volatile organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, will be explored. Furthermore, employing reagents that are recyclable or generate non-toxic byproducts aligns with the principles of green chemistry. nbinno.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems for reactions involving this compound is a promising frontier. The goal is to achieve higher efficiency, greater selectivity (regio-, stereo-, and chemoselectivity), and broader substrate compatibility.

Future research will likely investigate:

Transition Metal Catalysis: While palladium and nickel complexes are known to catalyze cross-coupling reactions with fluorinated compounds, there is considerable scope for innovation. mdpi.com Research into new ligand designs, such as bidentate phosphine (B1218219) ligands, can enhance catalyst stability and performance. mdpi.comresearchgate.net The use of additives can also play a significant role in catalyst efficiency and reaction outcomes. acs.org

Photoredox and Organocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals under mild conditions. acs.orgrsc.org Future work could focus on designing organocatalytic systems that form photoactive electron donor-acceptor (EDA) complexes with perfluoroalkyl iodides like this compound, enabling stereoselective transformations. rsc.orgrsc.org

Metal-Free Catalysis: To align with green chemistry principles, exploring metal-free activation methods is of high interest. nbinno.com Systems that use simple bases or halogen bond interactions to activate the C-I bond could provide cost-effective and less toxic alternatives to transition metal catalysts. rsc.org

Table 1: Potential Catalytic Systems for Future Exploration

| Catalytic Approach | Catalyst Type | Potential Advantages |

|---|---|---|

| Transition Metal Catalysis | Palladium or Nickel complexes with novel ligands | High efficiency, broad substrate scope, well-established reactivity. mdpi.com |

| Photoredox Catalysis | Organic dyes, metal complexes (e.g., Ru, Ir) | Mild reaction conditions, generation of radical intermediates. acs.orgrsc.org |

| Organocatalysis | Chiral amines (e.g., prolinol derivatives) | Enantioselective transformations, metal-free conditions. rsc.org |

| Metal-Free Activation | Inorganic bases (e.g., KOH), Halogen bond donors | Low cost, reduced toxicity, alignment with green chemistry. nbinno.comrsc.org |

Deeper Mechanistic Understanding of C-I Bond Activation and Transformation

A fundamental understanding of the reaction mechanisms governing the activation and transformation of the C-I bond in this compound is essential for rational catalyst design and reaction optimization.

Prospective studies in this area will involve:

Kinetic and Spectroscopic Analysis: Detailed kinetic studies can help identify rate-determining steps and the influence of various reaction parameters. In-situ spectroscopic techniques (e.g., NMR, IR) can be used to observe reaction intermediates and elucidate catalytic cycles.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for modeling reaction pathways. nih.gov These studies can provide insights into transition state geometries, activation energies, and the role of ligands and solvents, complementing experimental findings. nih.govnih.gov Key mechanistic steps in transition-metal-catalyzed reactions, such as oxidative addition and reductive elimination, can be modeled to predict reactivity and guide catalyst development. nih.govrsc.org

Computational Design and Prediction of Novel Fluorinated Molecules

The synergy between computational chemistry and machine learning offers a powerful paradigm for accelerating the discovery of new molecules and reactions. nih.gov These tools can be applied to predict the properties and reactivity of compounds derived from this compound.

Future directions include:

Reaction Outcome Prediction: Machine learning models, trained on large datasets of chemical reactions, can predict the likely products and yields of reactions involving this compound. nih.gov This can reduce the need for extensive trial-and-error experimentation.

De Novo Molecular Design: Generative AI algorithms can design novel molecular structures that incorporate the bis(perfluoro-n-butyl)ethane moiety. mit.eduscienceblog.com These algorithms can explore vast chemical spaces to identify candidates with desired properties, such as specific biological activities or material characteristics. scienceblog.com

Property Prediction: Quantum chemical calculations can predict the physicochemical properties of newly designed molecules, such as stability, polarity, and electronic characteristics. emerginginvestigators.org This allows for the in-silico screening of candidates before committing to laboratory synthesis.

Table 2: Computational Approaches for Fluorinated Molecule Design

| Technique | Application | Expected Outcome |

|---|---|---|

| Machine Learning | Predicting reaction outcomes and yields. | Accelerated optimization of reaction conditions and substrate screening. nih.gov |

| Generative AI | Designing novel molecular structures. | Identification of new drug candidates or materials with desired properties. mit.eduscienceblog.com |

| Quantum Chemistry (DFT) | Calculating molecular properties and reaction barriers. | Rational design of catalysts and prediction of molecular stability and reactivity. nih.govemerginginvestigators.org |

Expanding the Substrate Scope and Reaction Diversity for Perfluoroalkylation

A major goal of future research will be to broaden the applicability of this compound as a building block in organic synthesis. This involves demonstrating its utility with a wider range of reaction partners and in a greater variety of chemical transformations.

Key research avenues include:

Complex Substrate Functionalization: A significant challenge is the late-stage functionalization of complex molecules, such as pharmaceuticals and agrochemicals. researchgate.netacs.org Future work will focus on developing robust methods that tolerate a wide array of functional groups, enabling the introduction of the bis(perfluoro-n-butyl)ethane group into structurally intricate scaffolds. acs.org

Diverse Coupling Partners: Research will extend beyond simple arenes to include a variety of substrates like heteroaromatics, alkenes, and alkynes. researchgate.netrsc.org Developing protocols for these reactions will significantly enhance the synthetic utility of the title compound. nih.gov

Novel Reaction Pathways: Exploration of new reaction types beyond standard cross-coupling is essential. This could include radical addition reactions to unsaturated systems, multicomponent reactions, and photocatalytic transformations that lead to novel molecular architectures. acs.orgresearchgate.netresearchgate.net For example, developing methods for the selective C-H perfluoroalkylation of heteroaromatic compounds would be a significant advance. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.